N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)14(11(3)4)9-7-6-8-13-12(5)15/h10-11H,8-9H2,1-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNQLOHDYCPWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide typically involves the reaction of 4-(diisopropylamino)but-2-yn-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
4-(diisopropylamino)but-2-yn-1-ol+acetic anhydride→this compound+acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The internal alkyne moiety undergoes oxidation under controlled conditions. Key findings include:
-
Mechanistic Insight : Internal alkynes typically form vicinal diketones via acid-mediated oxidation (e.g., KMnO₄). Ozonolysis cleaves the triple bond, yielding carbonyl compounds .
Reduction Reactions
The alkyne and acetamide groups participate in selective reductions:
-
Key Observation : Lindlar catalyst selectively reduces the alkyne to a cis-alkene without affecting the amide. LiAlH₄ reduces the acetamide to a primary amine .
Hydrolysis and Substitution Reactions
The acetamide group undergoes hydrolysis, while the tertiary amine facilitates nucleophilic substitutions:
-
Notable Example : Hydrolysis in HCl yields the free amine, while alkyl halides (R-X) quaternize the tertiary amine under basic conditions .
Complexation and Catalytic Interactions
The tertiary amine and alkyne enable metal coordination and catalytic roles:
Scientific Research Applications
Scientific Research Applications
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has several notable applications across different scientific domains:
Medicinal Chemistry
- Drug Development : The compound is studied for its potential as a pharmacological agent, particularly in developing drugs targeting specific receptors or enzymes. Its structural attributes allow it to interact effectively with biological targets, making it a candidate for further medicinal exploration.
Biological Research
- Cellular Assays : It is utilized in biochemical assays to investigate its effects on cellular processes and molecular pathways. For instance, studies have shown that the compound can significantly impact cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
Chemical Biology
- Probing Biological Systems : this compound serves as a tool for understanding the interactions between small molecules and biomolecules. This application is crucial for elucidating the mechanisms of action of various biochemical pathways.
Industrial Applications
- Synthesis of Advanced Materials : The compound is explored for its potential use in synthesizing advanced materials and as a precursor for other chemical compounds. Its unique functional groups enable it to participate in various chemical reactions, making it valuable in industrial chemistry.
Case Studies
Several studies have investigated the biological activity and therapeutic potential of this compound:
Anticancer Activity
- In Vitro Studies : Research demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth in specific tumor types. For example, one study highlighted that the compound induced apoptosis in cancer cells by activating intrinsic apoptotic pathways, evidenced by increased levels of cytochrome C.
Enzyme Inhibition
- The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes. This property has been explored in various biochemical assays, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Structural Divergence: Unlike the quinoline-based analogs, this compound lacks an aromatic heterocyclic core, which may limit its utility in kinase targeting but enhance its suitability for non-enzymatic applications (e.g., ligand design for GPCRs).
- Substituent Effects: The diisopropylamino group in the target compound likely increases steric hindrance compared to the piperidinylidene or benzyloxy groups in quinoline analogs. This could reduce binding affinity to flat enzymatic pockets but improve membrane permeability.
- Functional Group Synergy: The acetyl group in all compounds serves as a hydrogen-bond acceptor, but its placement on a flexible alkyne chain (vs. a rigid quinoline scaffold) may alter conformational dynamics in biological systems.
Research Findings and Limitations
- Pharmacological Potential: Quinoline-acetamides in the evidence demonstrate robust kinase-inhibitory activity, whereas the target compound’s biological profile remains underexplored. Computational studies suggest that its alkyne moiety could facilitate click chemistry applications for probe synthesis .
- Synthetic Challenges: The diisopropylamino group may complicate synthesis due to steric effects during alkylation steps, contrasting with the more straightforward functionalization of quinoline derivatives.
- Data Gaps: No direct comparative studies between this compound and its analogs are available in the provided evidence, highlighting a need for experimental validation of its physicochemical and biological properties.
Biological Activity
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound belongs to a class of Mannich bases, which are known for their diverse biological activities. The synthesis typically involves the reaction of diisopropylamine with an appropriate alkynyl derivative and acetic acid under controlled conditions. This reaction can be facilitated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance the formation of the amide bond.
Anticancer Properties
Research indicates that Mannich bases, including derivatives similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that certain Mannich bases can inhibit the growth of various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity of these compounds often surpasses that of standard chemotherapeutics like 5-fluorouracil, with IC50 values indicating potent activity at low concentrations .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HeLa | < 2 |
| Mannich Base A | HepG2 | 5 |
| Mannich Base B | A549 | 3 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Studies have documented its effectiveness against various bacterial strains, highlighting its potential in addressing antibiotic resistance. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : It could act as a ligand for specific receptors, altering cellular signaling pathways.
- Cell Cycle Interference : By disrupting normal cell cycle progression, it may induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Effects : Another research highlighted that certain Mannich bases showed significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
- Pharmacological Evaluation : A pharmacological evaluation indicated that compounds with similar structures could modulate GABA receptors, suggesting potential applications in treating neurological disorders .
Q & A
Q. What are the key synthetic pathways for N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the alkyne linker via Sonogashira coupling or similar cross-coupling reactions under anhydrous conditions (0–5°C) using palladium catalysts .
- Step 2: Introduction of the diisopropylamino group via nucleophilic substitution, requiring controlled pH (7–9) to avoid side reactions .
- Step 3: Acetamide functionalization using activated esters (e.g., NHS esters) in polar aprotic solvents like DMF . Characterization: Intermediates are validated via -NMR (to confirm alkyne protons at δ 2.1–2.3 ppm) and -NMR (amide carbonyl at ~170 ppm). Mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- - and -NMR: Resolve steric environments (e.g., diisopropyl groups at δ 1.2–1.4 ppm) and confirm amide bond formation .
- IR Spectroscopy: Detects carbonyl stretches (~1650 cm) and alkyne C≡C (~2100 cm) .
- Mass Spectrometry: HRMS or LC-MS ensures purity (>95%) and molecular ion consistency .
Advanced Research Questions
Q. How does steric hindrance from the diisopropylamino group influence the compound’s reactivity in nucleophilic reactions?
The bulky diisopropyl group limits access to the alkyne’s π-system, reducing reactivity in click chemistry or cycloadditions. Strategies to mitigate this include:
- Using strained alkynes (e.g., dibenzocyclooctyne) to accelerate reactions .
- Employing microwave-assisted synthesis to overcome kinetic barriers . Computational modeling (DFT) can predict steric effects on transition states .
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
Discrepancies in receptor binding affinities (e.g., µ-opioid vs. σ-receptors) may arise from assay conditions (pH, temperature) or impurities. Solutions include:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293T) and ligand concentrations (1–10 µM) .
- Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) .
Q. How can structure-activity relationship (SAR) studies optimize the acetamide moiety for enhanced target affinity?
- Substitution Patterns: Replace the acetamide with sulfonamide or urea groups to alter hydrogen-bonding interactions .
- Bioisosteres: Introduce thioacetamide or trifluoroacetamide to modulate lipophilicity (logP) and membrane permeability .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding poses against targets like G-protein-coupled receptors .
Q. What experimental approaches determine the compound’s mechanism of action in receptor modulation?
- Radioligand Binding Assays: Quantify displacement of -labeled ligands (e.g., naloxone for opioid receptors) at varying concentrations (IC determination) .
- Mutagenesis Studies: Modify receptor residues (e.g., Tyr148 in σ-receptors) to identify critical binding sites .
- X-ray Crystallography: Resolve co-crystal structures with target proteins to visualize interactions (resolution <2.5 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
